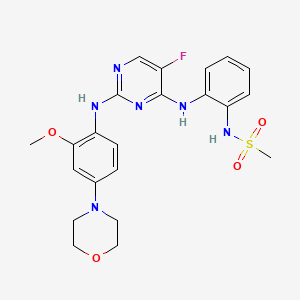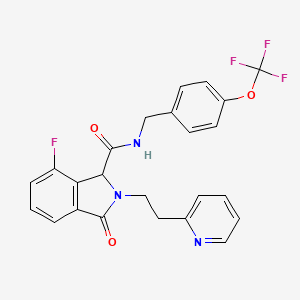![molecular formula C19H23N9O B560114 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide CAS No. 1370261-96-3](/img/structure/B560114.png)
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Overview
Description
PRT062607 is a potent and selective inhibitor of spleen tyrosine kinase (SYK). It has been extensively studied for its potential therapeutic applications in various diseases, particularly those involving immune system dysregulation, such as autoimmune disorders and certain types of cancer .
Scientific Research Applications
PRT062607 has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the function of spleen tyrosine kinase and related signaling pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the role of spleen tyrosine kinase in immune cell activation and signaling.
Mechanism of Action
Target of Action
PRT062607, also known as P505-15 or 2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide, is a potent and highly selective inhibitor of the Spleen Tyrosine Kinase (SYK) and PTEN-induced putative kinase 1 (PINK1) . SYK regulates immune cell activation in response to engagement of a variety of receptors, making it an intriguing target for the treatment of inflammatory and autoimmune disorders . PINK1 is a kinase which functions as a mitochondrial damage sensor and initiates mitochondrial quality control .
Mode of Action
PRT062607 inhibits SYK and PINK1 by interacting with the ATP-binding pocket . It notably engages with the catalytic aspartate and causes a destabilization of insert-2 at the autophosphorylation dimer interface . This inhibition blocks ATP hydrolysis and ubiquitin phosphorylation .
Biochemical Pathways
The inhibition of SYK and PINK1 by PRT062607 affects several biochemical pathways. In the case of SYK, it mediates complementary and non-redundant pathways in rheumatoid arthritis (RA), and its inhibition can ameliorate chronic and destructive arthritis . For PINK1, it functions as a sensor of mitochondrial damage and works together with Parkin to remove damaged components of the mitochondrial network .
Pharmacokinetics
PRT062607 has demonstrated a favorable pharmacokinetic (PK) profile in healthy volunteers following single and multiple oral administrations . It has the ability to completely inhibit SYK activity in multiple whole-blood assays . The pharmacodynamic (PD) half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .
Result of Action
The inhibition of SYK and PINK1 by PRT062607 leads to various molecular and cellular effects. It results in greatly decreased clinical and histopathological scores in arthritis models . It also reduces the Th1/Th17 cytokine cascade and the differentiation and function of joint cells, in particular osteoclasts and fibroblast-like synoviocytes .
Biochemical Analysis
Biochemical Properties
PRT062607 interacts with Syk, a cytosolic protein tyrosine kinase that regulates immune cell activation in response to engagement of a variety of receptors . PRT062607 inhibits Syk activity potently, with an IC50 in the range of 1-2 nM . This interaction with Syk is over 80 times more selective than with other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70 .
Cellular Effects
In cellular processes, PRT062607 has been shown to inhibit B cell antigen receptor-mediated B cell signaling and activation, as well as Fcε receptor 1-mediated basophil degranulation . It also decreases cell viability in non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) cells .
Molecular Mechanism
At the molecular level, PRT062607 exerts its effects by binding to the ATP-binding pocket of Syk, inhibiting its kinase activity . This inhibition of Syk kinase function leads to a decrease in the phosphorylation of multiple downstream substrates that regulate cell survival, functional activation, differentiation, and clonal expansion .
Temporal Effects in Laboratory Settings
In laboratory settings, PRT062607 has demonstrated a favorable pharmacokinetic profile, with the ability to completely inhibit Syk activity in multiple whole-blood assays . The pharmacodynamic half-life in the more sensitive assays was approximately 24 hours and returned to predose levels by 72 hours .
Dosage Effects in Animal Models
In animal models, oral administration of PRT062607 produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also significantly inhibited NHL tumor growth in a xenograft model .
Transport and Distribution
Given its small molecular size and its ability to inhibit Syk activity in whole-blood assays, it is likely to be able to penetrate cells and distribute within tissues .
Subcellular Localization
As a small molecule inhibitor of Syk, it is likely to localize to the cytosol where Syk is predominantly found .
Preparation Methods
Synthetic Routes and Reaction Conditions
PRT062607 is synthesized through a multi-step chemical process. The synthesis involves the formation of key intermediates, followed by their coupling and subsequent functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of PRT062607 involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
PRT062607 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: PRT062607 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
CYC116: Another inhibitor of spleen tyrosine kinase with a similar mechanism of action.
BIIB057: A compound with comparable inhibitory effects on spleen tyrosine kinase.
Uniqueness of PRT062607
PRT062607 stands out due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. Its favorable pharmacokinetic profile and ability to achieve complete inhibition of spleen tyrosine kinase activity at tolerated doses make it a unique and valuable compound for therapeutic development .
Properties
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9O/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKRVFSSHPBAJ-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370261-96-3 | |
| Record name | PRT-062607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRT-062607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9C42672RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



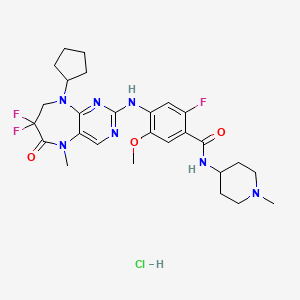
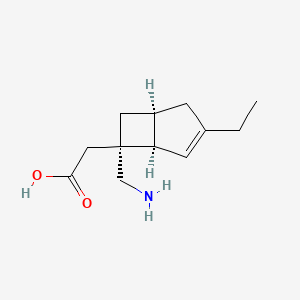

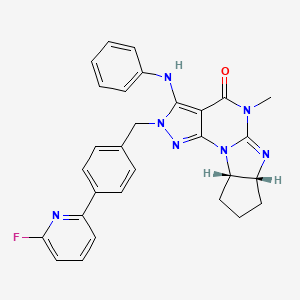
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
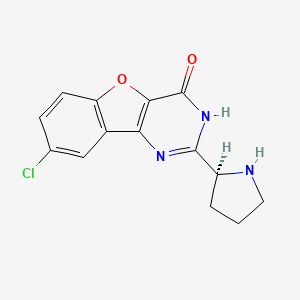
![butyl 6-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]pyridine-3-carboxylate](/img/structure/B560043.png)

![N-{3-[(5-Cyclopropyl-2-{[3-(Morpholin-4-Ylmethyl)phenyl]amino}pyrimidin-4-Yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B560048.png)
